tert-butylN-(6-sulfamoylpyridin-2-yl)carbamate
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Overview
Description
tert-ButylN-(6-sulfamoylpyridin-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a sulfamoyl group, and a pyridinyl group
Preparation Methods
The synthesis of tert-butylN-(6-sulfamoylpyridin-2-yl)carbamate typically involves multiple steps, starting with the preparation of the pyridinyl precursor. The reaction conditions often include the use of tert-butyl chloroformate and sulfamoyl chloride under controlled temperatures and pH levels. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
tert-ButylN-(6-sulfamoylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
tert-ButylN-(6-sulfamoylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butylN-(6-sulfamoylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
tert-ButylN-(6-sulfamoylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the sulfamoyl and pyridinyl groups.
Sulfamoyl pyridine derivatives: Compounds with similar sulfamoyl and pyridinyl groups but different substituents. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H15N3O4S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-7-5-4-6-8(12-7)18(11,15)16/h4-6H,1-3H3,(H2,11,15,16)(H,12,13,14) |
InChI Key |
UGIOEFJWERYLLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
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